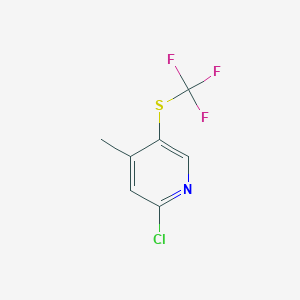

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンは、ピリジン環に塩素原子、メチル基、およびトリフルオロメチルスルファニル基が結合した化学化合物です。

準備方法

合成経路および反応条件

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンの合成は、通常、ピリジン誘導体にトリフルオロメチルスルファニル基を導入することを伴います。一般的な方法の1つは、2-クロロ-4-メチルピリジンとトリフルオロメチルスルファニル化剤を制御された条件下で反応させることです。反応には、高収率と純度を達成するために、触媒と特定の溶媒の使用が必要になる場合があります。

工業生産方法

この化合物の工業生産には、コスト効率とスケーラビリティを確保するために、最適化された反応条件を使用した大規模合成が含まれる場合があります。プロセスには、業界基準を満たすための精製、結晶化、および品質管理などの手順が含まれる場合があります。

化学反応の分析

反応の種類

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンは、次のようなさまざまな化学反応を起こすことができます。

置換反応: 塩素原子は、求核置換反応を使用して他の官能基と置換することができます。

酸化と還元: この化合物は、酸化と還元反応に関与し、その化学構造と特性を変更することができます。

カップリング反応: これは、鈴木-宮浦カップリングなどのカップリング反応に関与して、より複雑な分子を形成することができます。

一般的な試薬と条件

求核置換: 極性溶媒中の水酸化ナトリウムまたは炭酸カリウムなどの試薬。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

カップリング反応: 塩基の存在下でのパラジウム触媒とボロン酸。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は異なる官能基を持つ誘導体をもたらす可能性があり、一方、カップリング反応はビアリール化合物を生成する可能性があります。

科学研究における用途

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: その潜在的な治療特性と創薬における前駆体として探求されています。

産業: 特定の特性を持つ特殊化学品や材料の製造に使用されています。

科学的研究の応用

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンの作用機序には、分子標的および経路との相互作用が含まれます。トリフルオロメチルスルファニル基は、化合物の反応性と特定の酵素や受容体への結合親和性に影響を与える可能性があります。これは、生物学的プロセスの調節をもたらし、創薬やその他の用途の候補になります。

類似化合物の比較

類似化合物

- 2-クロロ-4-(トリフルオロメチル)ベンゼンスルホニルクロリド

- 2-クロロ-4-メチル-5-(トリフルオロメチル)ベンザニリド

独自性

2-クロロ-4-メチル-5-トリフルオロメチルスルファニルピリジンは、トリフルオロメチルスルファニル基の存在によりユニークです。この基は、類似の化合物と比較して、化合物の安定性、反応性、および潜在的な生物活性を高める可能性があります。

類似化合物との比較

Similar Compounds

- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride

- 2-Chloro-4-methyl-5-(trifluoromethyl)benzanilide

Uniqueness

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

生物活性

2-Chloro-4-methyl-5-trifluoromethylsulfanylpyridine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of a trifluoromethyl group and a chloro substituent, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C7H5ClF3NS, with a molecular weight of approximately 227.64 g/mol. Its structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF3NS |

| Molecular Weight | 227.64 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid |

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit significant antimicrobial activity. A study focusing on similar pyridine derivatives found that they can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable properties. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Enzyme Inhibition

Pyridine derivatives are known to act as enzyme inhibitors. For instance, compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders. The specific mechanism of action for this compound remains to be fully elucidated, but preliminary data suggest it may interact with key metabolic enzymes .

Anticancer Activity

Preliminary studies have suggested that some pyridine derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism is thought to involve the induction of apoptosis and the inhibition of cell proliferation. Further research is needed to determine the specific effects of this compound on cancer cells, including its potential as a chemotherapeutic agent .

Case Studies

- Antimicrobial Activity Study : A recent investigation into various pyridine derivatives demonstrated that those with trifluoromethyl groups exhibited enhanced activity against Gram-positive bacteria. The study noted a significant reduction in bacterial viability when treated with these compounds, highlighting their potential as novel antimicrobial agents .

- Enzyme Inhibition Research : Another study focused on the inhibition of cytochrome P450 enzymes by trifluoromethylated pyridines, revealing that these compounds can alter drug metabolism pathways. This finding suggests possible implications for drug-drug interactions when co-administered with other pharmaceuticals .

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to Enzymatic Active Sites : The presence of electron-withdrawing groups such as trifluoromethyl may enhance binding affinity to target enzymes.

- Alteration of Membrane Dynamics : The lipophilic nature of the compound may enable it to integrate into cellular membranes, affecting membrane-bound enzyme activity.

特性

分子式 |

C7H5ClF3NS |

|---|---|

分子量 |

227.64 g/mol |

IUPAC名 |

2-chloro-4-methyl-5-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C7H5ClF3NS/c1-4-2-6(8)12-3-5(4)13-7(9,10)11/h2-3H,1H3 |

InChIキー |

PBEPYJBNWVYUSB-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1SC(F)(F)F)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。